molecular formula C13H23ClN2O2 B2437414 2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride CAS No. 2241142-02-7

2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride

Cat. No. B2437414
M. Wt: 274.79
InChI Key: OUPPDPBIRXBNEY-UHFFFAOYSA-N
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Description

The compound “2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride” is a chemical compound with the molecular formula C12H21ClN2O21. It is available for purchase from various chemical suppliers23.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido4.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been involved in reactions with hydrazonoyl halides4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. This compound has a molecular weight of 260.761.


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A study detailed a synthesis method using piperidine-4-carboxylic acid and ethyl carbonochloridate, showing a reasonable overall yield of 62.4%. This process involved amidation, Friedel-crafts acylation, and hydration, highlighting the compound's synthesis feasibility (Zheng Rui, 2010).

  • Molecular Interaction Analysis : Research on a related compound showed its interaction with the CB1 cannabinoid receptor. The study used molecular orbital methods for conformational analysis, indicating its potential use in receptor-binding studies (J. Shim et al., 2002).

  • Challenges in Heterocycle Synthesis : A study reported a synthesis method for a similar compound, addressing challenges in synthesizing heterocycles containing both piperidine and pyridine rings. This indicates the compound's relevance in organic synthesis research (Qun‐Zheng Zhang et al., 2020).

Pharmacological Applications

  • Vasorelaxant Properties : A study reported the synthesis of analogous compounds exhibiting vasorelaxant properties, suggesting potential cardiovascular applications (A. S. Girgis et al., 2011).

  • Antimicrobial and Phytotoxic Screening : Pyrazoline derivatives, structurally related to the compound, were synthesized and shown to have significant antimicrobial activities. This suggests potential applications in antimicrobial research (Amara Mumtaz et al., 2015).

Formulation and Delivery

  • Solution Formulation Development : Research on a related compound involved developing a precipitation-resistant solution formulation for early toxicology and clinical studies, indicating the importance of formulation studies in drug development (Lori Burton et al., 2012).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound.


Future Directions

The future directions of a compound refer to potential applications and research directions. Unfortunately, I couldn’t find specific information on the future directions of this compound.


properties

IUPAC Name

2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.ClH/c16-12(15-5-2-1-3-6-15)13-4-7-17-9-11(13)8-14-10-13;/h11,14H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPPDPBIRXBNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C23CCOCC2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(piperidin-1-yl)methanone;hydrochloride

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